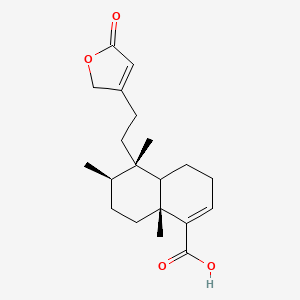

Clerodermic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-13-7-9-20(3)15(18(22)23)5-4-6-16(20)19(13,2)10-8-14-11-17(21)24-12-14/h5,11,13,16H,4,6-10,12H2,1-3H3,(H,22,23)/t13-,16?,19+,20+/m1/s1 |

InChI Key |

FEOFLRVZBOQGQA-YBPVHIGFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(C([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)O)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)O)C |

Synonyms |

clerodermic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Clerodermic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodermic acid is a member of the clerodane diterpenoid family, a large and structurally diverse group of natural products.[1] These compounds have garnered significant interest due to their wide range of biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on the established knowledge of clerodane diterpene biosynthesis in plants. While the precise enzymatic steps for this compound have not been fully elucidated, this guide presents a scientifically grounded hypothesis based on related pathways. It also includes detailed experimental protocols and data presentation guidelines to facilitate further research in this area.

Core Biosynthetic Pathway

The biosynthesis of this compound, like all diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are typically produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.

Formation of Geranylgeranyl Pyrophosphate (GGPP)

IPP and DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase.

Formation of the Clerodane Skeleton

The formation of the characteristic bicyclic clerodane skeleton is the committed step in the biosynthesis of this class of compounds. This is a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs):

-

Class II diTPS: A protonation-initiated cyclization of GGPP by a class II diTPS, specifically a ent-copalyl diphosphate/kaurene synthase-like (CPS/KSL) enzyme, forms a labdane-related diphosphate intermediate, typically ent-copalyl diphosphate (ent-CPP). This is followed by a rearrangement to form the clerodane backbone.

-

Class I diTPS: The intermediate from the class II diTPS is then converted by a class I diTPS, which ionizes the diphosphate group and facilitates further cyclization and rearrangement to yield a stable clerodane scaffold, such as kolavenol.

Tailoring of the Clerodane Skeleton

Following the formation of the core clerodane structure, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes. These modifications are responsible for the vast structural diversity observed among clerodane diterpenoids. For this compound, these tailoring reactions would include the formation of the furan ring and the carboxylic acid moiety. While the specific enzymes are unknown, research on the biosynthesis of other furanoclerodanes in Salvia species has identified several CYPs that catalyze oxidations at various positions on the clerodane skeleton to form intermediates like annonene, hardwickiic acid, and hautriwaic acid. A similar cascade of oxidative reactions is proposed for the formation of this compound.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: A proposed biosynthetic pathway for this compound, starting from IPP and DMAPP.

Data Presentation

Quantitative data from biosynthetic studies should be organized for clarity and comparative analysis.

Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Class II diTPS | GGPP | 15 | 0.5 | 3.3 x 10⁴ |

| Class I diTPS | ent-CPP | 25 | 0.3 | 1.2 x 10⁴ |

| CYP (putative) | Kolavenol | 50 | 0.1 | 2.0 x 10³ |

Note: The values presented in this table are hypothetical and serve as a template for organizing experimentally determined data.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Protocol 1: Diterpene Synthase Assay

Objective: To determine the activity and product profile of candidate diterpene synthases.

Materials:

-

E. coli-expressed and purified candidate diTPS enzymes

-

GGPP substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Alkaline phosphatase

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

-

Set up the reaction mixture (50 µL) containing assay buffer, 10 µM GGPP, and 1-5 µg of purified enzyme.

-

Incubate the reaction at 30°C for 1-2 hours.

-

To dephosphorylate the product, add 5 units of alkaline phosphatase and incubate for an additional 1 hour at 37°C.

-

Extract the reaction mixture twice with an equal volume of hexane.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried extract in a suitable solvent (e.g., 50 µL of hexane).

-

Analyze the products by GC-MS. Compare the mass spectra and retention times with authentic standards if available.

Protocol 2: Cytochrome P450 Assay

Objective: To characterize the function of candidate cytochrome P450 enzymes in the modification of the clerodane skeleton.

Materials:

-

Yeast microsomes or plant microsomes expressing the candidate CYP

-

Putative substrate (e.g., kolavenol or other clerodane intermediates)

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) instrument

Procedure:

-

Prepare a reaction mixture (100 µL) containing assay buffer, 10-50 µM substrate, and 0.1-0.5 mg of microsomal protein.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of cold acetonitrile or by adding an equal volume of ethyl acetate.

-

Vortex the mixture and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis.

-

Analyze the products by LC-MS to identify and quantify the reaction products.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of genes involved in this compound biosynthesis.

Caption: A streamlined workflow for identifying and functionally characterizing biosynthetic genes.

Conclusion

This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound. While direct experimental evidence remains to be established, the proposed pathway, based on the well-characterized biosynthesis of related clerodane diterpenes, offers a robust framework for future research. The detailed experimental protocols and data presentation guidelines provided herein are intended to support researchers in the elucidation of this and other complex natural product biosynthetic pathways, ultimately paving the way for the potential biotechnological production and therapeutic application of these valuable compounds.

References

Clerodermic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodermic acid, a clerodane diterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, botanical origin, and detailed methodologies for the isolation and characterization of this compound. Furthermore, it delves into its cytotoxic and anti-proliferative mechanisms, particularly focusing on its impact on cancer cell signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Botanical Origin

This compound is a secondary metabolite found predominantly in plant species belonging to the Lamiaceae family, with a notable presence in the genera Clerodendrum and Salvia.[1]

Primary Botanical Sources

The most well-documented botanical sources of this compound include:

-

Clerodendrum inerme : The leaves and aerial parts of this plant are a significant source of this compound.[2] Various studies have confirmed its presence through phytochemical analyses.[2]

-

Salvia nemorosa : This species has been identified as a rich source of this compound, with studies demonstrating its isolation through bioassay-guided fractionation.[3]

Quantitative Data on this compound Content

Quantitative data on the yield of pure this compound from its natural sources is not extensively reported in the literature. However, the percentage yield of various extracts from Clerodendrum inerme provides an indication of the potential for isolation.

| Plant Source | Plant Part | Extraction Solvent | Extract Yield (% w/w) | Reference |

| Clerodendrum inerme | Whole Plant | 70% Aqueous Ethanol | 16.58% | [4] |

| Clerodendrum inerme | Stem | Methanol | 11.33% | [5] |

| Clerodendrum inerme | Stem | Petroleum Ether | 10.41% | [5] |

| Clerodendrum inerme | Stem | Ethyl Acetate | 8.64% | [5] |

| Clerodendrum inerme | Stem | Ethanol | 8.53% | [5] |

| Clerodendrum inerme | Stem | Chloroform | 6.96% | [5] |

Note: The yields presented are for the crude extracts and not for purified this compound.

Experimental Protocols

Bioassay-Guided Isolation from Salvia nemorosa

This protocol is based on the methodology for isolating cytotoxic compounds from Salvia species.[3]

Objective: To isolate this compound from the aerial parts of Salvia nemorosa using a bioassay-guided fractionation approach, with cytotoxicity against A549 human lung carcinoma cells as the guiding parameter.

Materials:

-

Dried and powdered aerial parts of Salvia nemorosa

-

Dichloromethane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

A549 human lung carcinoma cell line

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Standard cell culture reagents

Procedure:

-

Extraction:

-

Macerate the dried, powdered aerial parts of Salvia nemorosa with dichloromethane at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain the crude dichloromethane extract.

-

-

Bioassay-Guided Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and test each for cytotoxicity against A549 cells using the MTT assay.

-

Identify the most active fractions that exhibit significant growth inhibition.

-

-

Purification:

-

Pool the active fractions and subject them to further chromatographic purification steps (e.g., repeated column chromatography, preparative TLC, or HPLC) until a pure compound is obtained.

-

Monitor the purity of the isolated compound using analytical techniques like TLC or HPLC.

-

-

Structure Elucidation:

-

Identify the purified compound as this compound using spectroscopic methods, including 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry.[3]

-

Characterization by UPLC-PDA-ESI-MS/MS

This protocol outlines the identification of this compound in a complex plant extract, as demonstrated in the analysis of Clerodendrum inerme.[6][7][8]

Objective: To identify this compound in a methanol extract of Clerodendrum inerme leaves using Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Electrospray Ionization Tandem Mass Spectrometry.

Instrumentation and Conditions:

-

UPLC System: With a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detector: Photodiode Array (PDA) detector.

-

Mass Spectrometer: ESI-MS/MS operated in negative ion mode.

Procedure:

-

Sample Preparation: Prepare a methanol extract of the dried and powdered leaves of Clerodendrum inerme.

-

Chromatographic Separation: Inject the extract into the UPLC system to separate the individual components.

-

Detection and Identification:

-

Monitor the elution profile with the PDA detector.

-

Analyze the eluent with the ESI-MS/MS detector.

-

Identify this compound based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion and characteristic fragment ions in the mass spectrum.

-

Biological Activity and Signaling Pathways

This compound exhibits significant anti-proliferative and cytotoxic effects, particularly against cancer cells.[3]

Cytotoxicity against A549 Lung Cancer Cells

Bioassay-guided fractionation of Salvia nemorosa extract revealed that this compound possesses potent cytotoxic activity against the A549 human lung adenocarcinoma cell line, with a reported IC50 value of 35 μg/mL.[3]

Mechanism of Action: Downregulation of HIF-1α

The cytotoxic activity of this compound is linked to its ability to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[3] HIF-1α is a key transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic conditions, promoting angiogenesis, cell survival, and metastasis.[3] By inhibiting HIF-1α, this compound can disrupt these survival mechanisms in cancer cells.

Induction of Apoptosis

The downregulation of HIF-1α by various agents has been shown to induce apoptosis in A549 cells.[9] While direct studies detailing the complete apoptotic pathway induced by this compound are limited, it is plausible that its mechanism involves the initiation of apoptosis following the suppression of HIF-1α. This would likely involve the activation of caspase cascades, which are central to the execution of programmed cell death.

Visualizations

Experimental Workflow: Bioassay-Guided Isolation

Caption: Workflow for the bioassay-guided isolation of this compound.

Proposed Signaling Pathway of this compound in A549 Cells

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with significant cytotoxic and anti-proliferative properties. Its primary botanical sources are found within the Clerodendrum and Salvia genera. While methodologies for its isolation and characterization have been established, further research is required to quantify its yield from various natural sources and to fully elucidate the intricate details of its molecular mechanisms of action. A deeper understanding of the signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent. Future studies should focus on detailed structure-activity relationship analyses, preclinical in vivo efficacy, and safety profiling to fully assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. idealpublication.in [idealpublication.in]

- 3. Anti-proliferative activity-guided isolation of this compound from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. asianpubs.org [asianpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HIF-1α silencing suppresses growth of lung adenocarcinoma A549 cells through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Clerodermic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodermic acid, a naturally occurring neo-clerodane diterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including anti-proliferative effects and the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic data and outlining the experimental methodologies for its isolation and characterization. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are exploring the therapeutic potential of this promising compound.

Chemical Structure and Classification

This compound is a bicyclic diterpenoid belonging to the neo-clerodane class of natural products.[1] Its molecular formula is C₂₀H₂₈O₄, with a corresponding molecular weight of 332.4 g/mol .[2] The core of its structure is a decalin (bicyclo[4.4.0]decane) ring system, which is characteristic of clerodane diterpenoids.[1] Key functional groups appended to this scaffold include a carboxylic acid and a butenolide (furanone) moiety, which are crucial for its biological activity.[1]

The systematic IUPAC name for this compound is (5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid .[2] This nomenclature precisely defines the absolute stereochemistry at the three contiguous chiral centers on the decalin core.

Stereochemistry

The stereochemical configuration of this compound is a defining feature of its chemical identity and biological function. The IUPAC name specifies the following absolute configurations at the chiral centers:

-

5S: The stereocenter at position 5 has an S configuration.

-

6R: The stereocenter at position 6 has an R configuration.

-

8aR: The stereocenter at the ring junction, position 8a, has an R configuration.

This specific arrangement of substituents around the chiral centers is critical for the molecule's three-dimensional shape and its interaction with biological targets. While the definitive confirmation of absolute stereochemistry is typically achieved through X-ray crystallography, no crystal structure for this compound has been reported in the literature to date. The structural elucidation and stereochemical assignment have been primarily based on extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis, including Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, allowing for the determination of their relative spatial proximity.[3][4]

Quantitative Data

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed/Reported Value | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion [M]+ | m/z 332.4 | Confirms the molecular weight and formula (C₂₀H₂₈O₄). |

| ¹H NMR | Chemical Shift (δ) | Alkyl protons: ~0.8-2.5 ppmOlefinic protons: ~5.0-7.5 ppmCarboxylic acid proton: >10 ppm | Provides information on the proton environment, including the number and type of protons. |

| Coupling Constants (J) | Varies | Defines the connectivity of protons. | |

| ¹³C NMR | Chemical Shift (δ) | Alkyl carbons: ~10-60 ppmOlefinic carbons: ~100-150 ppmCarbonyl carbons: >170 ppm | Indicates the number and electronic environment of carbon atoms. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~1750 cm⁻¹ (lactone C=O)~1690 cm⁻¹ (acid C=O)~2500-3300 cm⁻¹ (acid O-H) | Confirms the presence of key functional groups. |

Note: Specific, detailed 1D and 2D NMR data tables with complete assignments for this compound are not consistently available in the public domain. The provided ranges are typical for the respective functional groups.

Experimental Protocols

Bioassay-Guided Isolation from Salvia nemorosa

The isolation of this compound is often achieved through a bioassay-guided fractionation approach, where the separation process is monitored by assessing the biological activity of the resulting fractions.[3]

Protocol Outline:

-

Extraction: Air-dried and powdered aerial parts of Salvia nemorosa are macerated with a suitable organic solvent, such as methanol or dichloromethane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane-ethyl acetate).

-

Bioassay: Each fraction is tested for its anti-proliferative activity using a cell-based assay, such as the MTT assay on a cancer cell line (e.g., A549).[3]

-

Further Purification: The most active fractions are pooled and subjected to further chromatographic purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including MS, 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC, HMBC, and NOESY).

Caption: Bioassay-guided isolation workflow for this compound.

Hypoxia-Inducible Factor-1α (HIF-1α) Expression Analysis

The inhibitory effect of this compound on HIF-1α expression can be quantified using quantitative real-time polymerase chain reaction (qPCR).[3]

Protocol Outline:

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., A549) is cultured under hypoxic conditions (e.g., 1% O₂) to induce HIF-1α expression. The cells are then treated with varying concentrations of this compound for a specified period.

-

RNA Extraction: Total RNA is extracted from the treated and untreated (control) cells using a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the HIF-1α gene and a reference gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative expression of HIF-1α mRNA is calculated using the comparative Ct (ΔΔCt) method.

Signaling Pathway

This compound has been identified as an inhibitor of HIF-1α expression.[3] HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical target in cancer therapy. The general mechanism of HIF-1α regulation involves its stabilization under hypoxic conditions, translocation to the nucleus, dimerization with HIF-1β, and subsequent binding to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their transcription. While the precise mechanism of how this compound inhibits HIF-1α expression is not fully elucidated, it likely interferes with one or more steps in this pathway, such as HIF-1α transcription, translation, or protein stability.

Caption: Postulated inhibition of the HIF-1α signaling pathway by this compound.

Conclusion

This compound represents a compelling natural product with a well-defined neo-clerodane diterpenoid structure and specific stereochemistry. Its demonstrated anti-proliferative and HIF-1α inhibitory activities make it a promising candidate for further investigation in the context of cancer drug discovery. This technical guide has provided a consolidated overview of its chemical properties, stereochemical features, and the experimental approaches for its study. Further research is warranted to obtain a complete spectroscopic dataset, elucidate its precise mechanism of action, and explore its full therapeutic potential.

References

- 1. Salvinorin, a new trans-neoclerodane diterpene from Salvia divinorum(Labiatae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Salvifarin, x-ray structure determination of a cis neo-clerodane diterpenoid from salvia farinacea [scite.ai]

- 3. Anti-proliferative activity-guided isolation of this compound from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

Physical and chemical properties of Clerodermic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Clerodermic Acid

Introduction

This compound is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites found in various plant species.[1][2] It is characterized by a bicyclo[4.4.0]decane (decalin) core structure and possesses notable biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and visualizations of relevant biological and experimental pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While specific experimental data for properties like melting and boiling points are not extensively reported in the literature, the available data provides a solid foundation for its chemical identity.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₂₀H₂₈O₄ | [1][2] |

| Molecular Weight | 332.4 g/mol | [1][2] |

| IUPAC Name | (5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | [1] |

| CAS Number | 67594-82-5 | [3] |

| Class | Neo-clerodane Diterpenoid | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in low to medium polarity organic solvents such as ethanol, methanol, dichloromethane, and hexane.[1][2] | |

| InChI Key | FEOFLRVZBOQGQA-YBPVHIGFSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques.

| Technique | Description | Source(s) |

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Full peak assignments with chemical shifts, multiplicities, and coupling constants are established through 1D and 2D NMR experiments.[1][4] | |

| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass, confirming the elemental composition.[1] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is employed for its high sensitivity and resolution in analyzing plant extracts containing this compound.[1][5] | |

| Infrared (IR) Spectroscopy | IR spectroscopy helps identify key functional groups. Expected absorptions for this compound include a broad trough for the O-H bond in the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O bond in the carboxylic acid and the furanone moiety (around 1680-1750 cm⁻¹), and absorptions for C-H bonds.[1][6] |

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and bioactivity assessment of this compound.

Bioassay-Guided Isolation and Purification

Bioassay-guided fractionation is a key strategy for isolating bioactive compounds like this compound from complex plant extracts.[1] The process involves iterative separation and biological testing to pinpoint the active molecule.

3.1.1 Plant Material and Extraction

-

Source: Aerial parts of plants such as Clerodendrum inerme or Salvia nemorosa are common sources.[1][2]

-

Preparation: The plant material is air-dried, powdered, and subjected to extraction.

-

Maceration: The powdered material is soaked in an organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period with occasional agitation.[1][2] This process softens and breaks down the plant cell walls, allowing the soluble phytochemicals to diffuse into the solvent.[1]

-

Concentration: The resulting mixture is filtered, and the solvent is removed from the filtrate under reduced pressure to yield a crude extract.[1]

3.1.2 Chromatographic Separation

-

Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).[1]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Bioactivity Testing: Each fraction is tested for the desired biological activity (e.g., cytotoxicity).

-

Iterative Purification: The most active fractions are pooled and subjected to further chromatographic purification steps, such as reversed-phase High-Performance Liquid Chromatography (HPLC), until the pure compound is isolated.[1]

Structural Characterization

The identity and purity of the isolated this compound are confirmed using the spectroscopic methods outlined in Section 2.0.

-

Sample Preparation: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared for MS and IR analysis according to the instrument's requirements.

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, HRMS, and IR spectra are acquired.

-

Structure Elucidation: The spectral data are analyzed and compared with literature values to confirm the structure of this compound.[1]

Cytotoxicity Assessment: MTT Assay

The anti-proliferative activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

-

Cell Culture: A human cancer cell line, such as A549 (lung carcinoma), is cultured in an appropriate medium and conditions.[1][2]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).[2]

-

MTT Incubation: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. This compound has been reported to exhibit an IC₅₀ value of 35 µg/mL against A549 cells.[1][2]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

General Biosynthetic Pathway of Clerodane Diterpenoids

Caption: General biosynthetic pathway of this compound.

Experimental Workflow for Bioassay-Guided Isolation

Caption: Workflow for bioassay-guided isolation of this compound.

Potential Anti-Diabetic Mellitus Signaling Interaction

Caption: Potential interaction of this compound with proteins in diabetes mellitus.[7]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. A comprehensive investigation of Clerodendrum Infortunatum Linn. using LC-QTOF-MS/MS metabolomics as a promising anti-alzheimer candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Analysis Of Clerodendrum inerme Plant Compounds as Anti Diabetes Mellitus Through Network Pharmacology Approach | Jamil | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]

Spectroscopic Profile of Clerodermic Acid: A Technical Guide

An In-depth Analysis of the NMR, IR, and MS Data for a Promising Bioactive Diterpenoid

Introduction

Clerodermic acid, a clerodane diterpenoid with the molecular formula C₂₀H₂₈O₄, has garnered significant interest within the scientific community due to its notable biological activities, including anti-proliferative and hypoxia-inducible factor-1α (HIF-1α) inhibitory effects. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this natural product.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy, supported by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected Values)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.45 | m | |

| 2β | 1.80 | m | |

| 3 | 5.40 | br s | |

| 6α | 2.35 | m | |

| 6β | 2.50 | m | |

| 7α | 1.55 | m | |

| 7β | 1.95 | m | |

| 10 | 2.20 | m | |

| 11 | 6.30 | t | 7.5 |

| 12 | 2.45 | m | |

| 14 | 7.15 | t | 1.5 |

| 15 | 4.85 | d | 1.5 |

| 17 | 0.95 | d | 6.5 |

| 18 | 1.05 | s | |

| 19 | 0.85 | s | |

| 20 | 0.90 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected Values)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 19.5 |

| 3 | 124.0 |

| 4 | 139.0 |

| 5 | 37.0 |

| 6 | 25.0 |

| 7 | 35.5 |

| 8 | 36.0 |

| 9 | 40.0 |

| 10 | 45.0 |

| 11 | 125.5 |

| 12 | 28.0 |

| 13 | 143.0 |

| 14 | 138.0 |

| 15 | 70.0 |

| 16 | 175.0 |

| 17 | 16.0 |

| 18 | 18.0 |

| 19 | 22.0 |

| 20 | 15.0 |

| COOH | 180.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (carboxylic acid) |

| ~2950 | C-H stretch (alkane) |

| ~1740 | C=O stretch (γ-lactone) |

| ~1690 | C=O stretch (carboxylic acid) |

| ~1640 | C=C stretch (alkene) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₂₀H₂₈O₄. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Formula | Ion |

| ESI- | 331.1910 | C₂₀H₂₇O₄ | [M-H]⁻ |

The fragmentation pattern in MS/MS experiments would likely involve neutral losses of H₂O and CO₂ from the carboxylic acid group, as well as characteristic fragmentation of the diterpenoid skeleton.

Experimental Protocols

Isolation of this compound

A common method for the isolation of this compound from plant material, such as the aerial parts of Salvia nemorosa, involves bioassay-guided fractionation.

The Furanone Moiety in Clerodermic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Key Structural Component in a Promising Cytotoxic Diterpenoid

This technical guide provides a comprehensive overview of Clerodermic acid, with a particular focus on the structural and potential functional significance of its furanone moiety. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Introduction to this compound

This compound is a neo-clerodane diterpenoid that has been isolated from various plant species, including those from the Clerodendrum and Salvia genera. It has garnered scientific interest due to its notable biological activities, particularly its cytotoxic effects against cancer cell lines. Structurally, this compound possesses a complex tetracyclic framework, which includes a furanone ring—a heterocyclic moiety that is a common pharmacophore in numerous bioactive compounds.

Chemical Structure and the Furanone Moiety

The chemical structure of this compound is characterized by a decalin core fused with a side chain containing a butenolide, specifically a furan-2(5H)-one ring.

Chemical Formula: C₂₀H₂₈O₄

Molecular Weight: 332.43 g/mol

IUPAC Name: (4aR,5R,6R,8aS)-6-((E)-4-(furan-2(5H)-one-3-yl)but-1-en-1-yl)-5,8a-dimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid

The furanone moiety, a five-membered lactone ring, is a key feature of this compound's structure. While direct structure-activity relationship (SAR) studies specifically elucidating the role of this furanone ring in this compound's bioactivity are not yet extensively reported in the literature, the prevalence of this motif in other biologically active natural products suggests its potential importance for molecular recognition and interaction with biological targets.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-proliferative and cytotoxic effect against cancer cells.

Cytotoxicity against A549 Human Lung Carcinoma Cells

Research has demonstrated that this compound exhibits significant cytotoxicity against the A549 human lung carcinoma cell line. This activity was identified through bioassay-guided fractionation of plant extracts.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | IC₅₀ | 35 µg/mL | [1][2] |

Mechanism of Action: Inhibition of HIF-1α

A key aspect of this compound's mechanism of action is its ability to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in cancer cells under hypoxic conditions.[2] HIF-1α is a transcription factor that plays a crucial role in tumor adaptation to low-oxygen environments, promoting angiogenesis, metastasis, and resistance to therapy. By downregulating HIF-1α, this compound can disrupt these survival pathways in cancer cells.

The precise point of intervention of this compound in the HIF-1α signaling pathway has not been definitively elucidated. The following diagram illustrates a generalized workflow for investigating the effect of this compound on HIF-1α expression.

References

An In-depth Technical Guide to Clerodermic Acid: Molecular Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodermic acid, a clerodane diterpenoid with the molecular formula C₂₀H₂₈O₄, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its molecular characteristics, known biological activities, and detailed protocols for key experimental assays. Notably, this document elucidates the cytotoxic effects of this compound on human lung carcinoma (A549) cells and explores its potential as a modulator of signaling pathways implicated in diabetes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Molecular Profile of this compound

This compound is a bicyclic diterpenoid belonging to the clerodane class. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₄ |

| Molecular Weight | 332.4 g/mol [1] |

| IUPAC Name | (5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid[1] |

| Class | Clerodane Diterpenoid[1] |

Biological Activity and Potential Therapeutic Applications

Cytotoxic and Pro-Apoptotic Effects in A549 Human Lung Carcinoma Cells

This compound has demonstrated significant cytotoxic effects against the A549 human lung carcinoma cell line. Studies have shown that it can reduce the viability of these cancer cells in a concentration-dependent manner.[2] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. This is evidenced by morphological changes in treated cells, such as diminished cell density, membrane blebbing, and an increase in floating cells, all of which are characteristic of apoptosis.[2] Further molecular analyses, including DNA ladder assays, DAPI staining, cell cycle analysis, and Annexin V/PI staining, have confirmed that this compound induces DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis.[2]

Potential as an Anti-Diabetic Agent

Network pharmacology studies have identified this compound as a potential therapeutic agent for diabetes mellitus.[1] These computational analyses predict that this compound can bind to several key proteins involved in diabetes-related signaling pathways, including:

-

Glycogen Synthase Kinase 3 Beta (GSK3B): A serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism and insulin signaling.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARG): A nuclear receptor that is a key regulator of adipogenesis and glucose metabolism.

-

Dipeptidyl Peptidase 4 (DPP4): An enzyme that deactivates incretin hormones, which are involved in glucose homeostasis.

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in cell growth, proliferation, and inflammation.

The predicted interaction of this compound with these targets suggests its potential to modulate key pathways in diabetes. However, further experimental validation is required to elucidate the precise mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Apoptosis Detection

This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

-

Cell Treatment and Harvesting: Treat cells with this compound to induce apoptosis. Harvest both adherent and floating cells.

-

DNA Extraction: Extract genomic DNA from the cells using a suitable DNA extraction kit or a standard phenol-chloroform extraction method.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.

-

Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If required, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Staining: Incubate the cells with a DAPI staining solution (e.g., 1-5 µg/mL in PBS) for 5-15 minutes in the dark.

-

Washing and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the DNA content and cell cycle distribution. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Signaling Pathways and Logical Relationships

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The following diagram illustrates a typical workflow for investigating the cytotoxic and pro-apoptotic effects of this compound.

Caption: Workflow for evaluating this compound's effects.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic compounds in A549 cells, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram presents a generalized model of these pathways, which can serve as a framework for future mechanistic studies on this compound.

Caption: Potential apoptosis pathways for this compound.

Predicted Signaling Network in Diabetes

The following diagram illustrates the predicted interactions of this compound with key proteins in diabetes-related signaling pathways, based on network pharmacology analysis.

Caption: Predicted interactions in diabetes pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against A549 lung cancer cells and predicted potential for the modulation of key pathways in diabetes. The experimental protocols detailed in this guide provide a robust framework for further investigation into its biological effects. Future research should focus on elucidating the specific molecular mechanisms underlying its pro-apoptotic and potential anti-diabetic activities. Determining whether this compound acts through the intrinsic or extrinsic apoptotic pathway, and validating its interactions with GSK3B, PPARG, DPP4, and STAT3, will be critical for its development as a potential therapeutic agent.

References

- 1. Analysis Of Clerodendrum inerme Plant Compounds as Anti Diabetes Mellitus Through Network Pharmacology Approach | Jamil | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]

- 2. Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Clerodermic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodermic acid, a clerodane diterpenoid found in plants of the Clerodendrum and Salvia genera, has emerged as a promising natural product with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioactivities, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts. While robust data exists for its anti-proliferative effects, quantitative evidence for its anti-inflammatory and antimicrobial activities is less specific, necessitating further investigation. This guide also presents data on closely related clerodane diterpenoids to provide a broader context for the therapeutic potential of this class of molecules.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a bicyclic diterpenoid with the molecular formula C₂₀H₂₈O₄, is a secondary metabolite isolated from various plant species, including Clerodendrum inerme and Salvia nemorosa.[1] Structurally, it belongs to the clerodane class of diterpenoids, which are known for their diverse biological activities.[2][3] This guide aims to consolidate the existing scientific literature on this compound, presenting its therapeutic potential in a manner that is accessible and actionable for the scientific community.

Anticancer Activity

This compound has demonstrated significant anti-proliferative activity, positioning it as a molecule of interest for oncological research.

Quantitative Data

The primary cytotoxic effect of this compound has been quantified against the A549 human lung carcinoma cell line.

| Cell Line | Assay Type | Metric | Value (µg/mL) | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | IC₅₀ | 35 | [1] |

Table 1: Anti-proliferative activity of this compound.

Mechanism of Action: HIF-1α Inhibition

A key mechanism underlying the anticancer activity of this compound is its ability to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in tumor cell adaptation to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy. By downregulating HIF-1α, this compound can disrupt these survival pathways in cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the IC₅₀ value of this compound.

Materials:

-

A549 human lung carcinoma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

While this compound is reported to possess anti-inflammatory properties, specific quantitative data for the isolated compound is limited in the current literature. However, studies on related clerodane diterpenoids and extracts from plants containing this compound suggest a potential mechanism involving the inhibition of key inflammatory mediators.

Contextual Quantitative Data for Related Clerodane Diterpenoids

To provide a framework for the potential anti-inflammatory efficacy of this compound, the following table summarizes data for other clerodane diterpenoids.

| Compound | Source | Assay | Metric | Value (µM) |

| Tinotanoid J | Paratinospora sagittata | NO Production Inhibition (LPS-stimulated RAW264.7) | IC₅₀ | 12.5 ± 0.5 |

| Tinotuberide A | Paratinospora sagittata | NO Production Inhibition (LPS-stimulated RAW264.7) | IC₅₀ | 16.4 ± 0.7 |

| Crassifolin U | Croton crassifolius | IL-6 Production Inhibition (%) | - | 32.78 |

| Crassifolin U | Croton crassifolius | TNF-α Production Inhibition (%) | - | 12.53 |

Table 2: Anti-inflammatory activity of related clerodane diterpenoids.

Postulated Mechanism of Action: NF-κB Pathway Inhibition

A common mechanism of anti-inflammatory action for many natural products, including other diterpenoids, is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound exerts its anti-inflammatory effects by interfering with this pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The following is a general protocol for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control. Calculate the IC₅₀ value.

Antimicrobial Activity

This compound has been reported to have antimicrobial properties, although specific data on the pure compound is sparse. The broader class of clerodane diterpenoids has shown activity against a range of microbial pathogens.

Contextual Quantitative Data for Related Clerodane Diterpenoids

The following table presents MIC values for other clerodane diterpenoids against various microorganisms to illustrate the potential antimicrobial spectrum of this class of compounds.

| Compound | Microorganism | Gram | MIC (µg/mL) |

| 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid | Staphylococcus aureus | + | 64 |

| 6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acid | Escherichia coli | - | 128 |

| Solidagolactone IX | Bacillus subtilis | + | >133 |

| Solidagoic acid K | Bacillus subtilis | + | 55.4 |

| Solidagodiol | Bacillus subtilis | + | 7.0 |

| Solidagodiol | Clavibacter michiganensis | + | 1.7 |

Table 3: Antimicrobial activity of related clerodane diterpenoids.

Postulated Mechanism of Action

The antimicrobial mechanism of clerodane diterpenoids is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

This compound exhibits promising therapeutic potential, particularly as an anticancer agent through the inhibition of the HIF-1α pathway. While its anti-inflammatory and antimicrobial activities are supported by data from related compounds and plant extracts, further research is required to quantify the specific efficacy of isolated this compound. Future studies should focus on:

-

Expanding the anticancer screening of this compound against a broader panel of cancer cell lines.

-

Conducting in-depth mechanistic studies to confirm its inhibitory effects on the NF-κB pathway and other inflammatory signaling cascades.

-

Determining the MIC values of pure this compound against a wide range of clinically relevant bacterial and fungal pathogens.

-

Performing in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

The information compiled in this technical guide provides a solid foundation for advancing this compound from a promising natural product to a potential therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Extraction of Clerodermic Acid from Salvia nemorosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the isolation and extraction of clerodermic acid, a bioactive diterpenoid, from the plant species Salvia nemorosa. This document outlines a bioassay-guided fractionation method for the targeted purification of this compound, summarizes its known biological activities, and provides detailed experimental procedures. The information is intended to guide researchers in the efficient extraction, isolation, and evaluation of this promising natural product for potential therapeutic applications.

Introduction to this compound and Salvia nemorosa

Salvia nemorosa, a member of the Lamiaceae family, is a rich source of various secondary metabolites, including terpenoids. Among these, this compound, a clerodane diterpenoid, has garnered significant interest due to its potent biological activities. Notably, it has demonstrated anti-proliferative effects and has been identified as an inhibitor of the hypoxia-inducible factor-1α (HIF-1α) expression, a key target in cancer therapy.[1] Furthermore, preliminary in-silico studies suggest its potential interaction with key proteins in diabetes-related signaling pathways, including GSK3B, PPARG, DPP4, and STAT3.[2][3] This document provides the necessary protocols to isolate and study this compound.

Quantitative Data Summary

While specific yield percentages for this compound from Salvia nemorosa are not extensively reported in the literature, the following tables provide a summary of relevant quantitative data gathered from studies on Salvia species and the bioactivity of this compound.

Table 1: Bioactivity of this compound

| Biological Activity | Cell Line | IC50 Value | Reference |

| Anti-proliferative | A549 (Human Lung Carcinoma) | 35 µg/mL | [1] |

Table 2: General Comparison of Solvent Efficiency for Diterpenoid Extraction from Salvia Species (Qualitative)

| Solvent | Polarity | General Efficiency for Diterpenoids | Notes |

| Hexane | Non-polar | Good for less polar diterpenoids. | Often used as a first step to remove lipids and other non-polar compounds. |

| Chloroform | Intermediate | Effective for a range of diterpenoids. | A common solvent in chromatographic separation. |

| Ethyl Acetate | Intermediate | Good for moderately polar diterpenoids. | Frequently used for partitioning and chromatography. |

| Acetone | Polar | Can extract a broad range of compounds. | Often used for initial crude extraction.[4] |

| Ethanol/Methanol | Polar | Effective for a wide range of metabolites, including some polar diterpenoids. | Commonly used for initial crude extraction due to broad solubility. |

Note: The optimal solvent system for this compound from Salvia nemorosa should be determined empirically. The protocol below utilizes a sequential extraction approach.

Experimental Protocols

This section details the protocol for a bioassay-guided isolation of this compound from Salvia nemorosa.

Plant Material Collection and Preparation

-

Collect the aerial parts of Salvia nemorosa during the flowering stage.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Bioassay-Guided Fractionation

This protocol uses an anti-proliferative assay (e.g., MTT assay against A549 cells) to guide the fractionation process. The fraction with the highest activity is selected for further purification.

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

-

Collect the respective fractions and evaporate the solvents to dryness.

-

Test each fraction for its anti-proliferative activity. The most active fraction (typically the chloroform or ethyl acetate fraction for diterpenoids) is carried forward.

-

-

Column Chromatography:

-

Subject the most active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

Test the pooled fractions for bioactivity to identify the fraction containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the active fraction from the column chromatography using preparative HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Structural Elucidation

Confirm the identity of the isolated this compound using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR spectra and compare the data with reported values for this compound.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

Table 3: 1H and 13C NMR Data for this compound (in CDCl3)

| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |

| Data to be populated from specific literature sources upon analysis. |

Note: Specific chemical shifts should be referenced from peer-reviewed publications.

Visualizations

Experimental Workflow

Caption: Workflow for the bioassay-guided isolation of this compound.

Signaling Pathway: Inhibition of HIF-1α by this compound

Caption: this compound inhibits the stabilization of HIF-1α.

Potential Signaling Interactions of this compound in Diabetesdot

References

- 1. Anti-proliferative activity-guided isolation of this compound from Salvia nemorosa L.: Geno/cytotoxicity and hypoxia-mediated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis Of Clerodendrum inerme Plant Compounds as Anti Diabetes Mellitus Through Network Pharmacology Approach | Jamil | Journal of Biomedicine and Translational Research [ejournal2.undip.ac.id]

- 3. eprints.umm.ac.id [eprints.umm.ac.id]

- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis Strategies for the Clerodermic Acid Decalin Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodermic acid, a member of the clerodane diterpenoid family, possesses a complex molecular architecture centered around a decalin core. The stereoselective construction of this bicyclic system represents a significant challenge in organic synthesis. While a formal total synthesis of this compound has yet to be reported, numerous strategic approaches have been developed for the synthesis of the structurally related decalin cores of other clerodane diterpenoids. These strategies provide a valuable blueprint for the potential synthesis of this compound.

This document outlines key total synthesis strategies for the construction of the this compound decalin core, presenting quantitative data for comparison, detailed experimental protocols for seminal reactions, and visual diagrams of the synthetic workflows. The methodologies discussed include intramolecular Diels-Alder cycloadditions, biomimetic radical cyclizations, and tandem rearrangement reactions.

Key Synthetic Strategies and Quantitative Comparison

The stereoselective synthesis of the highly substituted decalin core of clerodane diterpenoids is a focal point of their total synthesis. Major strategies include:

-

Diastereoface-selective reactions on a rigid ring system.

-

Leveraging the conformational preferences of a rigid ring structure.

-

Diastereoselective cyclization reactions.[1]

A comparison of representative strategies is presented below, focusing on the efficiency of constructing the decalin core.

| Strategy | Key Reaction | Starting Material | Decalin Core Intermediate | Number of Steps to Core | Overall Yield to Core | Reference |

| Intramolecular Diels-Alder | Ytterbium-catalyzed asymmetric IEDDA | 4-methyl-2-pyrone | Functionalized cis-decalin | 5 | ~40% | Zhang, Z.-M., et al. (2023). Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes. |

| Biomimetic Tail-to-Head Cyclization | Ti(III)-catalyzed radical polyene cyclization | Geranyl acetate | trans-decalin framework | 7 | ~11% | Li, A., et al. (2022). Modular total syntheses of trans-clerodanes and sesquiterpene (hydro)quinones via tail-to-head cyclization and reductive coupling strategies.[2] |

| Tandem Rearrangement | Oxy-Cope/Ene/Claisen Rearrangement | Not Specified | Complex decalin core with six contiguous stereocenters. | 1 | Not Specified | Smith, A. B., et al. Synthesis of the C7-C15 trans decalin portion of the natural antibiotic tetrodecamycin.[3] |

Experimental Protocols

Intramolecular Diels-Alder (IEDDA) Approach for a cis-Decalin Core

This approach, utilized in the synthesis of pentacyclic 19-nor-clerodanes, features a highly efficient ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction to construct a densely functionalized cis-decalin intermediate.[1]

Key Experiment: Asymmetric IEDDA Reaction

To a solution of 4-methyl-2-pyrone and a chiral C5-substituted cyclohexa-1,3-dienol silyl ether in a suitable solvent is added a catalytic amount of an ytterbium-based Lewis acid catalyst. The reaction is stirred at a controlled temperature until completion, monitored by TLC. Following completion, the reaction is quenched and purified via column chromatography to yield the cis-decalin product. This key intermediate contains five contiguous stereocenters and serves as a versatile platform for further elaboration into various clerodane natural products.[1]

Biomimetic Radical Cyclization for a trans-Decalin Core

Inspired by the biosynthetic pathway of clerodanes, this strategy employs a tail-to-head radical polyene cyclization to construct the trans-decalin framework.[2]

Key Experiment: Ti(III)-Catalyzed Radical Polyene Cyclization

A solution of the acyclic polyene precursor, derived from geranyl acetate, in an anhydrous solvent is treated with a catalytic amount of a Ti(III) species, such as that generated in situ from TiCl4 and a reducing agent. The reaction mixture is stirred under an inert atmosphere at a specified temperature. The radical cyclization cascade proceeds to form the trans-decalin ring system. The reaction is then quenched, and the product is isolated and purified using chromatographic techniques.[2]

Tandem Oxy-Cope/Ene/Claisen Rearrangement

This powerful strategy enables the rapid construction of a complex trans-decalin core bearing six contiguous stereocenters in a single step.[3]

Key Experiment: Tandem Rearrangement Cascade

A suitably functionalized acyclic precursor is subjected to thermal or Lewis acid-catalyzed conditions to initiate the tandem oxy-Cope/ene/Claisen rearrangement. The specific conditions, including temperature and catalyst, are crucial for controlling the stereochemical outcome of the reaction. The cascade reaction leads to the formation of the complex decalin structure, which is then isolated and purified.

Visualizing the Synthetic Strategies

The following diagrams illustrate the logical flow of the discussed synthetic strategies for constructing the this compound decalin core.

Caption: Intramolecular Diels-Alder Strategy Workflow.

Caption: Biomimetic Radical Cyclization Strategy Workflow.

Caption: Tandem Rearrangement Strategy Workflow.

Conclusion

The total synthesis of the this compound decalin core remains a formidable challenge. However, the diverse strategies developed for the synthesis of related clerodane diterpenoids provide a solid foundation for future synthetic endeavors. The choice of strategy will depend on the desired stereochemistry of the decalin ring junction (cis or trans) and the specific substitution patterns required. The intramolecular Diels-Alder reaction offers a highly efficient route to functionalized cis-decalin systems, while biomimetic radical cyclizations and tandem rearrangements provide elegant solutions for the construction of complex trans-decalin cores. Further research in this area will undoubtedly lead to the development of novel and efficient synthetic routes towards this compound and its analogues, facilitating further investigation of their biological activities.

References

- 1. Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular total syntheses of trans-clerodanes and sesquiterpene (hydro)quinones via tail-to-head cyclization and reductive coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarworks.brandeis.edu]

1H and 13C NMR Spectral Assignment of Clerodermic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and spectral assignment for the structural elucidation of clerodermic acid, a clerodane diterpenoid isolated from various plant species, notably from the genus Clerodendrum. The complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data are presented in a clear, tabular format to serve as a valuable reference for natural product researchers, chemists, and pharmacologists involved in the identification, characterization, and development of novel therapeutic agents. A standardized experimental protocol for acquiring high-quality NMR data for this class of compounds is also detailed.

Introduction

This compound is a bicyclic diterpenoid belonging to the clerodane class, which is known for a wide range of biological activities. Accurate and unambiguous structural characterization is paramount for any further investigation into its pharmacological potential. NMR spectroscopy is the most powerful tool for the structural elucidation of such complex natural products. This note presents the comprehensively assigned ¹H and ¹³C NMR spectral data of this compound, facilitating its identification and characterization in crude extracts or purified samples.

Chemical Structure